molecular formula C7H5ClN2O2 B1627445 3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole CAS No. 874816-05-4

3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole

Cat. No. B1627445
CAS RN: 874816-05-4
M. Wt: 184.58 g/mol
InChI Key: VTUUJQKILAXUOD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole, also known as CMFO, is a heterocyclic compound with a five-membered ring structure that is widely used in chemical synthesis. The compound is synthesized through a reaction between chloroacetone and furan in the presence of a base catalyst. CMFO has a wide range of applications in scientific research, ranging from drug discovery to materials science.

Scientific Research Applications

Synthesis and Chemical Properties

3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole and its derivatives are recognized for their multifunctional synthons, facilitating the synthesis of various 1,2,5-oxadiazole derivatives through reactions like acylation, oxidation, and nucleophilic substitution. The compound's chloromethyl group reacts with N- and S-nucleophiles, offering a pathway to diverse transformations of the 1,2,4-oxadiazole ring, showcasing its versatility in chemical synthesis (Stepanov, Dashko, & Stepanova, 2019).

Biological Activities and Applications

The oxadiazole ring, characterized by one oxygen and two nitrogen atoms, exhibits various biological effects such as analgesic, anti-inflammatory, antimicrobial, and antifungal properties. Its structural alteration, by replacing two methylene groups in furan with nitrogen atoms, significantly impacts its chemical and biological attributes. This transformation enhances the compound's potential in pharmaceuticals, indicating its importance in drug development and various biological activities (Abbasi et al., 2018).

Material Science and Energetic Materials

In the field of materials science, compounds based on 3-(chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been utilized to synthesize insensitive energetic materials. These materials demonstrate moderate thermal stabilities and insensitivity to impact and friction, marking them as candidates for safer energetic materials (Yu et al., 2017).

Pharmacological Potential

The oxadiazole ring, particularly the 1,3,4-oxadiazole derivatives, has been explored for its therapeutic potential. These derivatives are known for their broad range of pharmacological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Their significant role in the development of new drugs underscores the importance of 3-(chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole in medicinal chemistry (Siwach & Verma, 2020).

properties

IUPAC Name

3-(chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUUJQKILAXUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594842
Record name 3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874816-05-4
Record name 3-(Chloromethyl)-5-(2-furanyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874816-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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